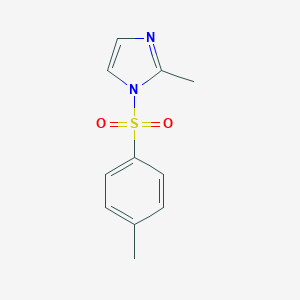

2-Methyl-1-tosyl-1H-imidazole

Vue d'ensemble

Description

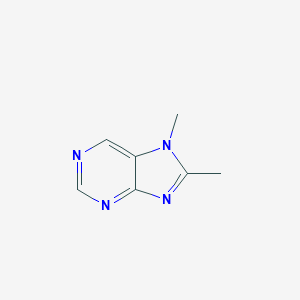

2-Methyl-1-tosyl-1H-imidazole is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

2-Methyl-1-tosyl-1H-imidazole and its derivatives have been researched for their effectiveness as corrosion inhibitors. A study by Zhang et al. (2015) explored a novel imidazoline derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI), as a corrosion inhibitor for P110 carbon steel in a hydrochloric acid environment. The study found that IMI showed increasing inhibition efficiency with higher concentrations and behaved as a mixed-type inhibitor, adhering to the Langmuir adsorption isotherm. SEM analysis confirmed the significant protection of carbon steel from aggressive solutions (Zhang et al., 2015).

Synthesis and Characterization

Imidazole derivatives, including this compound, have been synthesized and characterized for various applications. For instance, Beloso et al. (2001) worked on the synthesis of a compound involving a tosyl group attached to an imidazole ring nitrogen, showcasing the nucleophilic attack on a tosyl chloride by 2-amino-1-methylbenzimidazole (Beloso, J. Castro, & P. Pérez-Lourido, 2001).

Electrolyte for Fuel Cells

Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole as additives in polybenzimidazole equilibrated with phosphoric acid. This system is a high-temperature proton-conducting polymer electrolyte, significant for fuel cell applications. The study measured the conductivity of these membranes under various conditions, finding a correlation between the conductivity of liquid solutions of concentrated phosphoric acid and that of H3PO4 in the PBI membranes (Schechter & Savinell, 2002).

Binding Studies with Biological Molecules

In biological studies, the binding of imidazole and its derivatives to biological molecules has been a subject of interest. Qian et al. (2000) studied the binding of imidazole and imidazole derivatives to metmyoglobin (metMb), elucidating the effects of different methyl substitution positions on the affinity and kinetics of binding. These ligands form stable complexes with metMb, except 2-MeIm, providing insights into the affinity reasons (Qian, Yao, Wu, & Tang, 2000).

Mécanisme D'action

Target of Action

2-Methyl-1-tosyl-1H-imidazole is a type of imidazole derivative. Imidazole derivatives are known to interact with various targets, including Myoglobin and Sensor protein FixL . .

Mode of Action

For instance, some imidazole derivatives are reported to interact with Myoglobin and Sensor protein FixL . The exact mechanism of interaction between this compound and its targets is yet to be elucidated.

Biochemical Pathways

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Safety and Hazards

Orientations Futures

Imidazole and its derivatives have been playing a central role in the treatment of numerous types of diseases, and new derivatives for medicinal use are being energetically developed worldwide . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propriétés

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJKJFXHLPAQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589538 | |

| Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86181-71-7 | |

| Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)